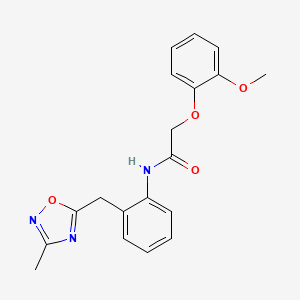![molecular formula C17H15ClN2O4S B2804364 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 886947-80-4](/img/structure/B2804364.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
The study of molecular structures and their intermolecular interactions is a fundamental aspect of chemistry and pharmacology. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was synthesized and its molecular structure determined by X-ray diffraction and DFT calculations. This research highlights the importance of understanding the geometric and electronic properties of molecules for applications in material science and drug design (Karabulut et al., 2014).
Antiproliferative Effects on Cancer Cells
The synthesis of novel compounds with antiproliferative effects on cancer cells is a critical area of medicinal chemistry. For instance, phenylpyrazolodiazepin-7-ones, which are structurally related to the compound of interest, have been synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. These studies contribute to the development of new therapeutic agents for cancer treatment (Kim et al., 2011).
Antimicrobial Activity
The exploration of new antimicrobial agents is vital due to the increasing resistance of pathogens to existing drugs. Research on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds, similar to the compound , has shown significant activity against various bacterial and fungal strains. This area of study is crucial for addressing public health challenges related to infectious diseases (Krátký et al., 2012).
Serotonin-3 (5-HT3) Receptor Antagonists
In pharmacology, the design and synthesis of receptor antagonists play an essential role in developing drugs for neurological disorders. A study on 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, which share a resemblance in structural motifs to the compound of interest, revealed their potential as potent serotonin-3 (5-HT3) receptor antagonists. These findings have implications for treating conditions such as anxiety and nausea (Kuroita et al., 1996).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been reported to interact with various targets such as cox-1 and cox-2 enzymes . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
Compounds with a similar benzothiazole structure have been reported to inhibit cox-1 and cox-2 enzymes . This inhibition can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The inhibition of cox-1 and cox-2 enzymes can affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This can result in anti-inflammatory effects.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential inhibitory effects on COX-1 and COX-2 enzymes . This could lead to a decrease in the production of prostaglandins, reducing inflammation and pain.
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-11-6-4-9(8-13(11)24-3)16(21)20-17-19-14-12(23-2)7-5-10(18)15(14)25-17/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKGCYSPBBYULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2804283.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2804284.png)
![4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2804287.png)
![N-[3-(2,3-Dihydroindole-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2804290.png)
![2-[(2-Chloroacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2804291.png)


![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2804296.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2804298.png)



